molecular formula C9H9BrO4S B3317961 2-[(3-Bromophenyl)methanesulfonyl]acetic acid CAS No. 98288-12-1

2-[(3-Bromophenyl)methanesulfonyl]acetic acid

Cat. No.: B3317961
CAS No.: 98288-12-1
M. Wt: 293.14 g/mol
InChI Key: XFGDBXMRFDVKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Bromophenyl)methanesulfonyl]acetic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 293.14 .


Molecular Structure Analysis

The molecular formula of this compound is C9H9BrO4S . The InChI code is 1S/C9H9BrO4S/c10-8-3-1-2-7(4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 174-175 degrees Celsius .

Scientific Research Applications

Homogeneous Catalysis in Methane Conversion

Homogeneous catalysis, especially in the context of methane conversion, is a pivotal area of research. Methane, a potent greenhouse gas, has significant potential as a carbon resource if efficiently converted into more valuable chemicals like methanol, acetic acid, or acetaldehyde. The review by Sakakura (2010) elaborates on the challenges and advancements in methane conversion through homogeneous catalysis, where compounds like 2-[(3-Bromophenyl)methanesulfonyl]acetic acid may serve as intermediates or catalysts in facilitating these reactions, highlighting the importance of such compounds in sustainable chemistry and energy production Sakakura, T. (2010).

Photocatalysis in Environmental Applications

Photocatalysis represents another significant field where related compounds contribute to environmental remediation. Cantau et al. (2007) reviewed the oxidation of reduced sulfur compounds (e.g., methanethiol, dimethyl sulfide) in polluted atmospheres, indicating the role of photocatalytic processes in mitigating harmful and malodorous effects. This study underscores the utility of photocatalytic materials, potentially including derivatives of this compound, in environmental and water treatment applications Cantau, C., et al. (2007).

Organic Corrosion Inhibitors

The role of organic compounds in corrosion inhibition, particularly in acidic solutions, is critically reviewed by Goyal et al. (2018). These inhibitors, including potentially this compound and its derivatives, are essential in protecting metals and alloys from degradation, showcasing the compound's relevance in industrial maintenance and preservation Goyal, M., et al. (2018).

Biotechnological Applications of Methanotrophs

In biotechnology, methanotrophs use methane as their sole carbon source, offering a plethora of applications from single-cell protein production to biopolymers and other valuable chemicals. Strong et al. (2015) provide a comprehensive overview of methanotrophs' potential in generating economic value while utilizing methane, a process that could involve or be optimized by chemical compounds like this compound Strong, P., et al. (2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-[(3-Bromophenyl)methanesulfonyl]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific enzyme or protein involved and the conditions under which the reaction occurs .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of proteins involved in signaling pathways, leading to changes in cellular responses. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the biomolecule, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby influencing the overall metabolic balance within cells. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound can influence its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The localization of this compound can determine its role in cellular processes and its overall impact on cell function .

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c10-8-3-1-2-7(4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGDBXMRFDVKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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